N-(2,6-difluorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a carboxamide group, a difluorophenyl group, and a methylpyridinyl group, making it a molecule of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
N-(2,6-difluorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide has several applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in studies to understand its interaction with biological targets.
Pharmacology: Investigated for its effects on various biological pathways and potential as a drug candidate.
Industrial Chemistry: Utilized in the synthesis of more complex molecules and as a building block in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the piperidine derivative.
Attachment of the Methylpyridinyl Group: The final step involves the etherification of the piperidine ring with a 6-methylpyridin-2-ol derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism by which N-(2,6-difluorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide analogs: Compounds with slight modifications in the piperidine ring or substituents.
Other Piperidine Derivatives: Such as piperidine-1-carboxamides with different aromatic groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-12-4-2-7-16(21-12)25-13-8-10-23(11-9-13)18(24)22-17-14(19)5-3-6-15(17)20/h2-7,13H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUXBPGHPBZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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